1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine
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Overview
Description
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring, along with a methanamine group
Preparation Methods
The synthesis of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine typically involves several steps
Bromination: The starting material, 2-methoxy-4-methylpyridine, is reacted with bromine in the presence of a suitable solvent such as ethyl acetate. The reaction is carried out at low temperatures to control the bromination process.
Amination: The brominated product is then subjected to amination using reagents like ammonia or amines under appropriate conditions to introduce the methanamine group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a building block for designing molecules that can interact with biological targets, aiding in the study of enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methanamine group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine can be compared with other pyridine derivatives such as:
5-Bromo-2-methoxy-4-methylpyridine: Lacks the methanamine group, making it less versatile in forming hydrogen bonds.
2-Methoxy-4-methylpyridine: Lacks both the bromine and methanamine groups, reducing its reactivity in substitution and coupling reactions.
5-Bromo-2-methylpyridin-3-amine: Similar structure but without the methoxy group, affecting its electronic properties and reactivity.
Properties
CAS No. |
2731006-48-5 |
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Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H11BrN2O/c1-5-6(3-10)8(12-2)11-4-7(5)9/h4H,3,10H2,1-2H3 |
InChI Key |
QNYIQZUSBZKBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)CN |
Purity |
95 |
Origin of Product |
United States |
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